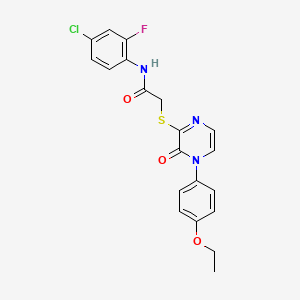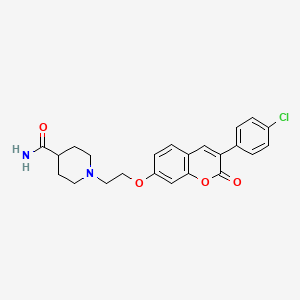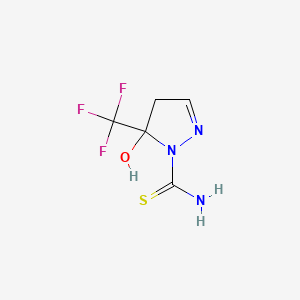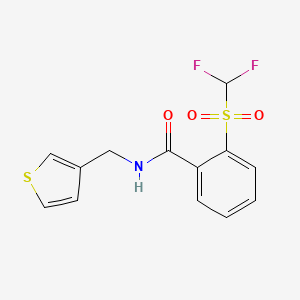![molecular formula C19H20N2O3S2 B2588873 N-(2-メチルベンゾ[d]チアゾール-5-イル)-4-トシルブタンアミド CAS No. 941925-66-2](/img/structure/B2588873.png)
N-(2-メチルベンゾ[d]チアゾール-5-イル)-4-トシルブタンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylbenzo[d]thiazol-5-yl)-4-tosylbutanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
科学的研究の応用
N-(2-methylbenzo[d]thiazol-5-yl)-4-tosylbutanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to other biologically active benzothiazole derivatives. It may exhibit activity against various diseases, including neurodegenerative disorders and cancer.
Biological Studies: The compound can be used as a tool in biological studies to investigate its effects on cellular processes and molecular pathways.
Chemical Biology: It can be used in chemical biology to study its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications:
作用機序
Target of Action
The primary target of the compound N-(2-methylbenzo[d]thiazol-5-yl)-4-tosylbutanamide is the enzyme cyclooxygenase (COX), specifically COX-1 . COX enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
N-(2-methylbenzo[d]thiazol-5-yl)-4-tosylbutanamide interacts with its target, COX-1, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The action of N-(2-methylbenzo[d]thiazol-5-yl)-4-tosylbutanamide affects the arachidonic acid pathway . By inhibiting COX-1, the compound prevents the production of prostaglandins from arachidonic acid. This results in a decrease in inflammation and pain, as prostaglandins are key mediators of these processes.
Result of Action
The molecular and cellular effects of N-(2-methylbenzo[d]thiazol-5-yl)-4-tosylbutanamide’s action include a reduction in the production of prostaglandins due to the inhibition of COX-1 . This leads to a decrease in inflammation and pain.
生化学分析
Biochemical Properties
N-(2-methylbenzo[d]thiazol-5-yl)-4-tosylbutanamide has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit the O-GlcNAcase (OGA) enzyme, which is involved in the regulation of tau proteins . The interaction between N-(2-methylbenzo[d]thiazol-5-yl)-4-tosylbutanamide and these biomolecules is likely due to the electrophilic nature of the thiazole ring, which can undergo electrophilic substitution .
Cellular Effects
The effects of N-(2-methylbenzo[d]thiazol-5-yl)-4-tosylbutanamide on cells are largely related to its influence on tau proteins. By inhibiting OGA, the compound can limit tau hyperphosphorylation and aggregation, which are key pathological features of Alzheimer’s disease and other tauopathies . This suggests that N-(2-methylbenzo[d]thiazol-5-yl)-4-tosylbutanamide may have significant effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of N-(2-methylbenzo[d]thiazol-5-yl)-4-tosylbutanamide is primarily through its inhibition of the OGA enzyme . This inhibition prevents the removal of O-GlcNAc from tau proteins, thereby reducing tau hyperphosphorylation and aggregation . The compound’s effects at the molecular level also include potential binding interactions with other biomolecules and changes in gene expression.
Metabolic Pathways
Given its inhibitory effect on OGA, it is likely that the compound interacts with metabolic pathways related to the processing of tau proteins .
Subcellular Localization
Given its role in modulating tau proteins, it may be localized to areas of the cell where tau proteins are abundant, such as the cytosol and axons .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbenzo[d]thiazol-5-yl)-4-tosylbutanamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methyl Group: The methyl group at the 2-position of the benzothiazole ring can be introduced using methylation reagents such as methyl iodide in the presence of a base.
Formation of the Butanamide Moiety: The butanamide moiety can be introduced by reacting the benzothiazole derivative with 4-tosylbutanoic acid or its derivatives under appropriate coupling conditions, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
化学反応の分析
Types of Reactions
N-(2-methylbenzo[d]thiazol-5-yl)-4-tosylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced with other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Halogens, nucleophiles, and other reagents under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives.
類似化合物との比較
N-(2-methylbenzo[d]thiazol-5-yl)-4-tosylbutanamide can be compared with other similar compounds, such as:
2-methylbenzo[d]thiazole derivatives: These compounds share the benzothiazole core and may exhibit similar biological activities.
4-tosylbutanamide derivatives: These compounds share the butanamide moiety and may have similar chemical properties.
Other benzothiazole derivatives: Compounds with different substituents on the benzothiazole ring may exhibit different biological activities and chemical properties.
The uniqueness of N-(2-methylbenzo[d]thiazol-5-yl)-4-tosylbutanamide lies in its specific combination of structural features, which may confer unique biological activities and chemical properties compared to other similar compounds.
特性
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-4-(4-methylphenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-13-5-8-16(9-6-13)26(23,24)11-3-4-19(22)21-15-7-10-18-17(12-15)20-14(2)25-18/h5-10,12H,3-4,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPDREGDOZTIOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC3=C(C=C2)SC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-hydroxyoxan-4-yl)methyl]-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2588791.png)
![[1-Methyl-5-(trifluoromethyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2588792.png)
![[2-(1-Amino-3-phenylpropan-2-yl)piperidin-1-yl]-(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanone;hydrochloride](/img/structure/B2588793.png)

![tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate](/img/structure/B2588795.png)

![4-[(E)-3-(2-thienyl)-2-propenoyl]phenyl pivalate](/img/structure/B2588798.png)
![[1-(4-Hydrazinylbenzoyl)pyrrolidin-2-yl]methanol hydrochloride](/img/structure/B2588803.png)

![Ethyl 2-[2,6-difluoro-4-(hydroxymethyl)phenoxy]propanoate](/img/structure/B2588807.png)


![1-[(2-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2588813.png)
